molecular formula C10H14O B8367591 2,6,6-Trimethyl-2,4-cyclohexadiene-1-carboxaldehyde

2,6,6-Trimethyl-2,4-cyclohexadiene-1-carboxaldehyde

Cat. No. B8367591
M. Wt: 150.22 g/mol
InChI Key: DGDHONOOLNOCFX-UHFFFAOYSA-N
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Patent
US05514821

Procedure details

(V where R1, R2, and R3 are methyl) To a solution of 2,6,6-trimethyl-2,4-cyclohexadiene-1-carboxaldehyde IV (3.70 g, 24.8 mmol) in anhydrous dichloromethane (25 mL) was added 1,8-diazabicyclo 5.4.0!undec7-ene (DBU) (0.150 mL, 0.98 mmol) in three (3) portions over 30 min. while the mixture was stirred at 0° C. The solution was warmed to room temperature and the progress of the reaction was monitored by TLC (hexanes:EtOAc 9:1). The two isomeric aldehydes are separable on TLC (RfSM 0.85; Rf product 0.75). After 60 min., the reaction was complete. A saturated solution of ammonium chloride (20 mL) was added, followed by dichloromethane (100 mL). The organic layer was separated and washed with a saturated solution of brine, dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography (SGC) using a mixture of hexanes:EtOAc 15:1 as eluent to give 3.1 g of the desired aldehyde V (83% yield). IR (neat) 2960 CH), 1716 (C=O) cm-1 ; 1H-NMR (CDCl3 ; 400 MHz) δ (ppm): 10.18 (s, 1 H, CHO), 5.44, (m, 2 H, vinyl--CH), 2.81 (s, 2 H, --CH2 --), 2.12 (s, 3 H, CH3 ring), 1.25 (s, 6 H, 2×CH3 ring); 13C-NMR (CDCl3 ; 100 MHz) δ (ppm): 191.8, 152.1,138.4, 117.4, 35.6, 34.2, 28.1, 22.6, 18.47, 14.0.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
product 0.75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]([CH:10]=[O:11])[C:4]([CH3:9])([CH3:8])[CH:5]=[CH:6][CH:7]=1.CCCCCCC=CCCC.[Cl-].[NH4+]>ClCCl>[CH3:1][C:2]1[CH2:7][CH:6]=[CH:5][C:4]([CH3:8])([CH3:9])[C:3]=1[CH:10]=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
CC=1C(C(C=CC1)(C)C)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
CCCCCCC=CCCC
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
product 0.75
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated solution of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (SGC)
ADDITION
Type
ADDITION
Details
a mixture of hexanes:EtOAc 15:1 as eluent

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC1=C(C(C=CC1)(C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.